molecular formula C18H17N3O6S2 B2932216 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 898414-28-3

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2932216
CAS No.: 898414-28-3
M. Wt: 435.47
InChI Key: JGYLBFZJRWPQHA-UHFFFAOYSA-N
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Description

N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic compound featuring a benzo[d]thiazol core substituted with methoxy and nitro groups at positions 4 and 6, respectively, and a 3-tosylpropanamide side chain. These features are common in molecules targeting enzyme inhibition or cellular signaling pathways, particularly in cardiovascular and metabolic disorders .

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-11-3-5-13(6-4-11)29(25,26)8-7-16(22)19-18-20-17-14(27-2)9-12(21(23)24)10-15(17)28-18/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYLBFZJRWPQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the Tosyl Group: The tosyl group is introduced by reacting the intermediate compound with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate compound with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of N-(4-methoxy-6-aminobenzo[d]thiazol-2-yl)-3-tosylpropanamide.

    Substitution: Formation of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(substituted)propanamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , a structurally distinct compound but sharing functional groups (e.g., methoxy-substituted aryl rings) with the target molecule. Key comparisons include:

Structural and Functional Differences

Feature Target Compound Analog Compound from Evidence
Core Structure Benzo[d]thiazol Thiazol + tetrahydro-azepin
Key Substituents 4-Methoxy, 6-nitro, tosylpropanamide 4-Methoxyphenyl, hydrazine, tetrahydro-azepin
Biological Activity Not explicitly reported in evidence Cardioprotective (reduces hypoxic muscle contraction)

Pharmacological Efficacy

The evidence highlights that the analog compound outperformed reference drugs Levocarnitine and Mildronate in mitigating smooth muscle contractility under hypoxic conditions.

Data Tables

Table 1: Comparative Efficacy of Cardioprotective Agents

Compound Efficacy (Hypoxia-Induced Contraction) Reference Comparison
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-... Superior > Levocarnitine, Mildronate
Levocarnitine Moderate Baseline
Mildronate Moderate Baseline

Note: Quantitative metrics (e.g., IC₅₀) are unavailable in the evidence, but qualitative rankings are inferred.

Research Findings

Mechanistic Insights : The analog compound’s cardioprotective action is attributed to its ability to modulate cellular energy metabolism under hypoxia, a mechanism shared with Levocarnitine and Mildronate but enhanced by structural complexity .

Structure-Activity Relationship (SAR) :

  • Methoxy groups improve membrane permeability.
  • Nitro groups (as in the target compound) may increase binding affinity to redox-sensitive targets.
  • Bulky substituents (e.g., tosylpropanamide) could influence pharmacokinetics but require further validation.

Biological Activity

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its structure features a methoxy group, a nitro group, and a tosyl group attached to a benzothiazole ring, which influences its biological activity and potential therapeutic applications.

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of Functional Groups : The methoxy and nitro groups are introduced via electrophilic aromatic substitution reactions.
  • Attachment of the Tosyl Group : This is accomplished by reacting the intermediate with tosyl chloride in the presence of a base like pyridine.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. The following sections detail its mechanisms, efficacy, and related studies.

The compound's biological activity is primarily linked to its ability to inhibit tubulin polymerization, thereby affecting the dynamic process of microtubule formation. This mechanism leads to cell cycle arrest in the G(2)/M phase, ultimately inducing apoptosis in cancer cells.

Efficacy Against Cancer

Recent studies have demonstrated that compounds similar to this compound show potent antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. For instance, SMART compounds derived from structural modifications of similar benzothiazole derivatives exhibited improved antiproliferative activity from micromolar to nanomolar ranges .

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that SMART compounds effectively bind to the colchicine-binding site in tubulin, inhibiting its polymerization and demonstrating cytotoxic potency in vitro against both parental and multidrug-resistant (MDR) cancer cell lines .
  • In Vivo Studies : In vivo efficacy studies using human prostate (PC-3) and melanoma (A375) xenograft models revealed that treatments with SMART compounds resulted in significant tumor growth inhibition without apparent neurotoxicity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
SMART-H4-substituted methoxybenzoyl-aryl-thiazoleInhibits tubulin polymerization; induces apoptosis
SMART-F4-substituted methoxybenzoyl-aryl-thiazoleSimilar efficacy; overcomes drug resistance
N-(benzo[d]thiazol-2-yl)-benzamidesBenzothiazole derivativeVariable activity; less potent compared to SMART series

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